molecular formula C5H7ClN2O B1423115 5-(3-Chloropropyl)-1,2,4-oxadiazole CAS No. 1251381-53-9

5-(3-Chloropropyl)-1,2,4-oxadiazole

Cat. No. B1423115
CAS RN: 1251381-53-9
M. Wt: 146.57 g/mol
InChI Key: QLSOMCDAPVQZJE-UHFFFAOYSA-N
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Description

“5-(3-Chloropropyl)-1,2,4-oxadiazole” is likely a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(3-Chloropropyl)” part suggests that a 3-chloropropyl group is attached to the 5th position of this ring .


Molecular Structure Analysis

The molecular structure of “5-(3-Chloropropyl)-1,2,4-oxadiazole” would consist of an oxadiazole ring attached to a 3-chloropropyl group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on the specific conditions and reactants present . The compound could potentially undergo various reactions such as substitution, addition, or elimination, given the presence of the reactive chloropropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on its specific molecular structure. These could include properties such as solubility, boiling point, and reactivity.

Scientific Research Applications

Anticancer Potential

5-(3-Chloropropyl)-1,2,4-oxadiazole derivatives have shown promise as potential anticancer agents. In particular, compounds in this class, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have demonstrated activity against breast and colorectal cancer cell lines by inducing apoptosis. Additionally, they have been found to arrest cancer cells in specific phases, leading to apoptosis induction, thus highlighting their potential as therapeutic agents in oncology (Zhang et al., 2005).

Luminescence Properties

The synthesis of new derivatives of 1,2,4-oxadiazole, including 5-(3-Chloropropyl)-1,2,4-oxadiazole, has revealed their significant luminescence properties. These compounds are noted for their good photoluminescence quantum yields, making them potentially useful in materials science, particularly in the development of new luminescent materials (Parra et al., 2006).

Anti-inflammatory and Antithrombotic Properties

Some derivatives of 1,2,4-oxadiazole, like those incorporating a 5-(3-Chloropropyl) structure, have demonstrated notable anti-inflammatory and antithrombotic effects. In vivo studies have shown significant roles in reducing inflammation and enhancing clotting time, making these compounds potential candidates for pharmaceutical development in the treatment of related conditions (Basra et al., 2019).

Medicinal Chemistry Applications

The broader class of 1,2,4-oxadiazoles, including the 5-(3-Chloropropyl) variant, has been explored in medicinal chemistry for various purposes. These compounds have been synthesized and tested for diverse applications, ranging from diuretics to herbicides, indicating their versatility and potential in different therapeutic areas (Vikrishchuk et al., 1995).

Corrosion Inhibition

Oxadiazole derivatives, including those with the 5-(3-Chloropropyl) moiety, have been studied for their potential as corrosion inhibitors. Their effectiveness in preventing metal dissolution in acidic environments demonstrates their utility in industrial applications, particularly in protecting metals from corrosion (Kalia et al., 2020).

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, showing potential for use in developing new antibacterial agents (Rai et al., 2010).

Mechanism of Action

The mechanism of action of “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on its specific use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on its specific properties and uses . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “5-(3-Chloropropyl)-1,2,4-oxadiazole” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

5-(3-chloropropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSOMCDAPVQZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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